Benzofuran, 2,2'-methylenebis-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62452-61-3 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-(1-benzofuran-2-ylmethyl)-1-benzofuran |
InChI |
InChI=1S/C17H12O2/c1-3-7-16-12(5-1)9-14(18-16)11-15-10-13-6-2-4-8-17(13)19-15/h1-10H,11H2 |
InChI Key |
AKLKOVJMASEBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Benzofuran, 2,2 Methylenebis and Its Structural Derivatives
Catalytic Strategies in Benzofuran (B130515), 2,2'-methylenebis- Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of methylenebis-benzofuran systems. Various catalytic approaches have been developed to facilitate the construction of this structural motif.
Acid-Catalyzed Condensation Reactions for Methylenebis-Benzofuran Ring Systems
Acid-catalyzed condensation reactions are a common method for preparing bisphenolic compounds, which can be precursors to or analogues of methylenebis-benzofuran structures. google.com These reactions typically involve the electrophilic addition of an aldehyde or ketone to an aromatic hydroxy compound in the presence of an acidic catalyst. google.com For instance, the condensation of two moles of phenol (B47542) with one mole of formaldehyde (B43269) yields bis-(4-hydroxyphenyl)methane, also known as Bisphenol F. google.com This fundamental reaction highlights the principle of linking phenolic units with a methylene (B1212753) bridge, a core feature of Benzofuran, 2,2'-methylenebis-.
In a more complex example, the acid-catalyzed reaction of glyoxal (B1671930) with phenols has been shown to produce substituted 5a,10b-dihydrobenzofuro[2,3-b]benzofurans as initial products. researchgate.net At higher temperatures in acidic media, these can be converted to 2-(3-benzofuranyl)phenols. researchgate.net This demonstrates the utility of acid catalysis in constructing fused and linked benzofuran ring systems.
Eco-Friendly and Solvent-Free Reaction Conditions
In recent years, there has been a significant push towards developing environmentally benign synthetic methods. smolecule.com For the synthesis of related bis(2-tetrahydrobenzofuranyl)alkanes, an eco-friendly condensation reaction has been developed using silica-supported sulfuric acid (H2SO4•SiO2) as a catalyst under solvent-free conditions. arkat-usa.org This method offers high yields (69-98%) in a short reaction time (three minutes) at 90°C. arkat-usa.org The use of a solid-supported catalyst and the absence of a solvent align with the principles of green chemistry, offering economic and environmental advantages. arkat-usa.org
Another approach involves the use of a heterogeneous copper-catalyzed A3 coupling reaction for the synthesis of propargylamines and benzofurans under solvent-free conditions. nih.gov This method utilizes a modified metal-organic framework, MIL-101(Cr)-SB-Cu complex, as the catalyst. nih.gov The reaction demonstrates high yields, low catalyst loading, and easy catalyst recovery. nih.gov
Catalyst Reusability and Efficiency Considerations in Dimeric Benzofuran Synthesis
The reusability of catalysts is a key factor in the economic viability and sustainability of a synthetic process. In the synthesis of bis(2-tetrahydrobenzofuranyl)alkanes using H2SO4•SiO2, the catalyst was found to be recyclable for up to nine successive cycles without a significant loss in its catalytic activity. arkat-usa.org Similarly, the copper-functionalized MIL-101(Cr) catalyst used for benzofuran synthesis demonstrated good reusability. nih.gov
The efficiency of catalytic systems is also a critical consideration. For instance, palladium nanoparticles immobilized on siliceous mesocellular foam have been used as a recyclable catalyst for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes, affording products in good to excellent yields under mild, ligand-free conditions. researchgate.net Ruthenium nanoparticles in Lewis acid-modified ionic liquid phases have also been shown to be a highly active, selective, and stable catalyst for the hydrogenation of benzofuran derivatives. acs.org
Multi-Component and Tandem Reaction Approaches to Benzofuran, 2,2'-methylenebis- Derivatives
Multi-component and tandem reactions offer an efficient pathway to complex molecules like Benzofuran, 2,2'-methylenebis- derivatives by combining several synthetic steps into a single operation.
Condensation Reactions Involving Methylene-bis-Chalcones for Benzofuranyl-Benzothiazepine Formation
A notable example of a multi-component approach involves the synthesis of methylene-bis-benzofuranyl- acgpubs.orgcore.ac.uk-benzothiazepines. acgpubs.orgacgpubs.org This process starts with the preparation of methylene-bis-chalcones. acgpubs.org These chalcones are then reacted with 2-aminothiophenol (B119425) in the presence of acetic acid to form methylene-bis- acgpubs.orgcore.ac.uk-benzothiazepines. acgpubs.orgcibtech.org Subsequent condensation with α-bromoacetophenone leads to the final methylene-bis-benzofuranyl- acgpubs.orgcore.ac.uk-benzothiazepine products. acgpubs.orgacgpubs.org
The initial methylene-bis-chalcones are themselves synthesized through a condensation reaction. For example, 5-(3-formyl-4-hydroxybenzyl)-2-hydroxybenzaldehyde is condensed with various methyl ketones in the presence of aqueous potassium hydroxide (B78521) to yield the desired methylene-bis-chalcones. acgpubs.org
Cyclodehydration of Alkoxyketones for Benzofuran Moiety Construction
The construction of the benzofuran ring itself often involves a cyclodehydration step. In the synthesis of methylene-bis-benzofurano- acgpubs.orgcore.ac.uk-benzothiazepines, the cyclodehydration of an alkoxyketone intermediate is a key step. acgpubs.org Notably, this cyclodehydration can be carried out in an alkaline medium, which is an alternative to the more commonly used acidic conditions. acgpubs.org
The cyclodehydration of α-phenoxy ketones is a general and efficient method for preparing substituted benzofurans. researchgate.net Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) has been shown to be a highly effective mediator for this transformation, providing benzofurans in moderate to excellent yields under mild conditions. researchgate.net Another approach involves the intermolecular cyclodehydration of 2-methoxydeoxybenzoins with 48% hydrobromic acid to yield 2-arylbenzofurans. mdpi.com
Oxidative Tandem Cyclization Utilizing Methylenebis(3-hydroxycyclohex-2-en-1-one)s
The manganese(III)-based oxidative tandem cyclization of tetracarbonyl compounds, specifically methylenebis(3-hydroxycyclohex-2-en-1-one)s, with 1,1-diarylethenes serves as a method for producing dioxapropellanes. nii.ac.jpdntb.gov.uaoup.comscispace.com This reaction can, however, face competition from a self-cyclization process that results in the formation of 3,5,6,7-tetrahydro-4H-spiro[benzofuran-2,1'-cyclohexane]-2',4,6'-triones. nii.ac.jpdntb.gov.uaoup.comscispace.com
The reaction of methylenebis(3-hydroxycyclohex-2-en-1-one)s with 1,1-diarylethenes, when mediated by manganese(III) acetate, can lead to the formation of 3,4,5,6,7,9-hexahydro-8H-4a,9a-(epoxyethano)xanthene-1,8(2H)-diones in good yields. nii.ac.jpoup.com The process involves a tandem cyclization where the steric hindrance of intermediate carbocations influences the formation of diastereomers. nii.ac.jpoup.com
| Reactant 1 | Reactant 2 | Oxidizing Agent | Product | Competing Product | Ref. |
| Methylenebis(3-hydroxycyclohex-2-en-1-one)s | 1,1-Diarylethenes | Manganese(III) acetate | Dioxapropellanes | 3,5,6,7-tetrahydro-4H-spiro[benzofuran-2,1'-cyclohexane]-2',4,6'-triones | nii.ac.jpoup.com |
Synthesis of Polycyclic Systems Incorporating Benzofuran, 2,2'-methylenebis- Substructures
A series of novel bis Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] nii.ac.jpCurrent time information in Bangalore, IN.nih.govthiadiazines can be synthesized from intermediates derived from methylenebis(benzofuran) structures. nih.govchem-soc.si The synthesis involves the reaction of [5,5'-methylenebis(3-methylbenzofuran-7,5-diyl)]bis[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanone] with various phenacyl bromides. nih.govchem-soc.si This reaction is typically carried out in ethanol (B145695) under reflux conditions for 6 hours. nih.govchem-soc.si
The precursor, 5,5'-methylenebis(3-methylbenzofuran-7-carboxylic acid), is prepared through the condensation of 1 with chloroacetone (B47974) in the presence of potassium carbonate and a catalytic amount of potassium iodide, followed by cyclization in alcoholic potassium hydroxide. chem-soc.si This acid is then converted to the corresponding diethyl ester, which upon reaction with hydrazine (B178648) hydrate, forms the carbohydrazide. biointerfaceresearch.com Subsequent reaction with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, yields the key triazole intermediate. biointerfaceresearch.com
| Intermediate | Reagent | Conditions | Product | Ref. |
| [5,5'-methylenebis(3-methylbenzofuran-7,5-diyl)]bis[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanone] | Phenacyl bromides | Ethanol, reflux, 6h | Bis Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] nii.ac.jpCurrent time information in Bangalore, IN.nih.govthiadiazines | nih.govchem-soc.si |
The manganese(III)-based oxidative tandem cyclization can also be applied to 2,2'-methylenebis(3-hydroxycyclopent-2-en-1-one)s to produce the corresponding dioxapropellanes. nii.ac.jpresearcher.life The reaction of these tetracarbonyl compounds with 1,1-diarylethenes leads to the formation of dioxapropellane structures. nii.ac.jp The stereochemical outcome of this reaction, leading to a mixture of diastereomers, is attributed to the steric hindrance of the carbocation intermediates formed during the tandem cyclization process. nii.ac.jpoup.com
Reaction Optimization and Yield Enhancement Strategies for Benzofuran, 2,2'-methylenebis- Precursors
In the synthesis of dioxapropellanes from methylenebis(hydroxycyclohexenone)s, temperature and reaction time are critical parameters. nii.ac.jp At higher temperatures or with prolonged reaction times in acetic acid, the self-cyclized spiro compound is preferentially formed. nii.ac.jp To favor the intermolecular reaction leading to the desired dioxapropellanes, the reaction should be conducted at lower temperatures and for shorter durations. nii.ac.jp
| Condition | Outcome | Ref. |
| High temperature or long reaction time | Preferential formation of self-cyclized spiro compound | nii.ac.jp |
| Low temperature and short reaction time | Favors intermolecular reaction for dioxapropellane synthesis | nii.ac.jp |
The competition between the desired dioxapropellane formation and the self-cyclization to form spiro compounds can be controlled by the use of co-solvents. nii.ac.jpdntb.gov.uaoup.comscispace.com The addition of formic acid as a co-solvent at room temperature can suppress the self-cyclization pathway and promote the formation of the desired dioxapropellanes. nii.ac.jpdntb.gov.uaoup.comscispace.com For instance, using a mixed solvent system of acetic acid and formic acid (4:1 v/v) has been shown to successfully produce dioxapropellanes, even with sterically hindered substrates. nii.ac.jp However, the low solubility of certain reactants in these mixed solvents at room temperature can limit the improvement in the yield of some dioxapropellanes. nii.ac.jp
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Benzofuran, 2,2 Methylenebis and Its Derivatives
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of benzofuran (B130515) derivatives, IR spectra reveal characteristic absorption bands that signify the presence of specific structural motifs. nih.govnih.gov
For instance, the IR spectrum of a benzofuran derivative typically shows C=O stretching bands in the region of 1635-1644 cm⁻¹. nih.gov The stretching bands for the CH₃ group of a benzofuran ring are observed at 2914-2932 cm⁻¹. nih.gov In a related compound, bis((5-allyl-2-(benzo[d] mdpi.comrsc.orgdioxol-5-yl)benzofuran-7-yl)oxy)methane, characteristic IR peaks were observed at 2944, 1710, 1530, 1420, 1270, 1230, 1100, and 1050 cm⁻¹. mdpi.com The NIST WebBook provides a reference gas-phase IR spectrum for the parent compound, benzofuran. nist.gov
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| C=O | Stretching | 1635-1644 | nih.gov |
| CH₃ (on benzofuran) | Stretching | 2914-2932 | nih.gov |
| Various | 2944, 1710, 1530, 1420, 1270, 1230, 1100, 1050 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In benzofuran derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are highly informative.
For example, in various synthesized benzofuran derivatives, the NH proton of the benzofuran ring appears as a singlet at approximately 10.20-10.70 ppm. nih.gov The signal for the CH₃ group of the benzofuran ring is observed as a singlet around 2.55-2.58 ppm. nih.gov Other aromatic and aliphatic protons are found in their expected regions. nih.gov In a specific derivative, bis((5-allyl-2-(benzo[d] mdpi.comrsc.orgdioxol-5-yl)benzofuran-7-yl)oxy)methane, the ¹H NMR spectrum showed a variety of signals including singlets, doublets, a double-doublet, and two double-double-triplets, indicating a complex proton environment. mdpi.com The methylene (B1212753) bridge protons (-CH₂-) in a related bis(benzoxazol-2-yl)methane compound appear at δ = 3.85 ppm. nih.gov
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Reference |
| NH (benzofuran ring) | 10.20-10.70 | Singlet | nih.gov |
| CH₃ (benzofuran ring) | 2.55-2.58 | Singlet | nih.gov |
| Methylene bridge (-CH₂-) | 3.85 | Singlet | nih.gov |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal.
In the analysis of bis((5-allyl-2-(benzo[d] mdpi.comrsc.orgdioxol-5-yl)benzofuran-7-yl)oxy)methane, the ¹³C NMR spectrum revealed nineteen signals, which were further resolved using DEPT and HMQC experiments into eight quaternary carbons, seven methine carbons, and four methylene carbons. mdpi.com A key signal at δc 89.7 was attributed to the methylene bridge carbon (CH₂). mdpi.com For the parent benzofuran molecule, characteristic ¹³C NMR signals are well-documented. chemicalbook.com The chemical shifts for various substituted benzofuran derivatives have also been extensively reported, providing a rich database for structural comparison. rsc.org
| Carbon Type | Chemical Shift (δc ppm) | Reference |
| Methylene bridge (CH₂) | 89.7 | mdpi.com |
| Various aromatic and aliphatic carbons | Multiple signals | mdpi.comrsc.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of the molecular ion.
For newly synthesized benzofuran derivatives, mass spectra typically show molecular ion peaks (M⁺) that are in agreement with their calculated molecular formulas. nih.gov In the case of bis((5-allyl-2-(benzo[d] mdpi.comrsc.orgdioxol-5-yl)benzofuran-7-yl)oxy)methane, high-resolution mass spectrometry (HRMS) showed a [M+H]⁺ ion at m/z 601.1873, confirming its dimeric nature. mdpi.com The fragmentation patterns of benzofuran derivatives can be complex and are influenced by the position of substituents. For example, the dissociation pathways of 2- and 5-substituted benzofurans have been studied in detail, revealing characteristic fragment ions that allow for their differentiation. nih.gov The electron ionization mass spectrum of the parent compound, benzofuran, is available in the NIST WebBook. nist.gov
| Compound | Ion Type | m/z (Observed) | m/z (Calculated) | Reference |
| Bis((5-allyl-2-(benzo[d] mdpi.comrsc.orgdioxol-5-yl)benzofuran-7-yl)oxy)methane | [M+H]⁺ | 601.1873 | 601.1862 for C₃₇H₂₉O₈ | mdpi.com |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
Benzofuran derivatives typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net For instance, a benzofuran mono-crown derivative shows an absorption band at 290 nm and a shoulder between 325-350 nm. researchgate.net The parent compound, 2,3-benzofuran, also displays similar spectral features. researchgate.net The UV/Visible spectrum of benzofuran is available in the NIST WebBook, providing a reference for comparison. nist.gov
| Compound/Derivative | Absorption Maxima (λmax, nm) | Reference |
| Benzofuran mono-crown derivative | 290, 325-350 (shoulder) | researchgate.net |
| 2,3-Benzofuran | Similar to the mono-crown derivative | researchgate.net |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Conformation
For a derivative, bis(4-benzhydryl-benzoxazol-2-yl)methane, single-crystal XRD analysis revealed a monoclinic space group P2₁/c. nih.gov The bridging carbon atom is in a distorted tetrahedral geometry with a C-C-C angle of 115.71(14)°. nih.gov In another study on 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, the crystal structure was determined to be orthorhombic with space group P2₁2₁2₁. mdpi.com The analysis showed that the benzofuran and thiazole (B1198619) rings are nearly co-planar. mdpi.com Such studies provide invaluable data on the solid-state conformation and intermolecular interactions of these molecules.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Bridging C-C-C Angle | 115.71(14)° | nih.gov |
Computational Chemistry and Theoretical Investigations on Benzofuran, 2,2 Methylenebis Molecular Architecture
Quantum Chemical Studies: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems. For Benzofuran (B130515), 2,2'-methylenebis-, DFT calculations offer a powerful lens through which to examine its molecular geometry, electronic landscape, and reactivity. These theoretical explorations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For Benzofuran, 2,2'-methylenebis-, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This optimized structure provides crucial data on bond lengths and bond angles.
Table 1: Illustrative Optimized Structural Parameters for Benzofuran, 2,2'-methylenebis- (Based on DFT Calculations of Related Compounds)
| Parameter | Bond/Angle | Theoretical Value (Illustrative) |
| Bond Length | C-O (Furan) | 1.37 Å |
| Bond Length | C=C (Furan) | 1.36 Å |
| Bond Length | C-C (Benzene) | 1.40 Å |
| Bond Length | C-C (Bridge) | 1.54 Å |
| Bond Angle | C-O-C (Furan) | 106.0° |
| Bond Angle | C-C-C (Benzene) | 120.0° |
| Bond Angle | C-CH2-C | 110.0° |
Note: The values in this table are illustrative and based on general DFT results for similar benzofuran structures.
The electronic properties of a molecule are fundamentally governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
For Benzofuran, 2,2'-methylenebis-, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring systems, while the LUMO would also be distributed across these aromatic portions. The presence of two benzofuran units linked by a methylene (B1212753) bridge would likely result in closely spaced HOMO and HOMO-1 orbitals, and similarly for the LUMO and LUMO+1 orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies for Benzofuran, 2,2'-methylenebis-
| Parameter | Energy (eV) (Illustrative) |
| E_HOMO | -6.20 |
| E_LUMO | -1.50 |
| Energy Gap (E_gap) | 4.70 |
Note: These energy values are hypothetical and serve as examples based on typical DFT calculations for aromatic ethers.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of Benzofuran, 2,2'-methylenebis-. These descriptors, derived from conceptual DFT, provide a framework for understanding the molecule's behavior in chemical reactions. mdpi.comresearchgate.net
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
Table 3: Illustrative Global Reactivity Descriptors for Benzofuran, 2,2'-methylenebis- (in eV)
| Descriptor | Formula | Illustrative Value |
| Ionization Potential (I) | -E_HOMO | 6.20 |
| Electron Affinity (A) | -E_LUMO | 1.50 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Chemical Softness (S) | 1 / η | 0.43 |
| Electrophilicity Index (ω) | χ² / 2η | 3.15 |
Note: These values are for illustrative purposes and are derived from the hypothetical FMO energies.
DFT calculations can also be used to predict the thermodynamic properties of Benzofuran, 2,2'-methylenebis- at different temperatures. researchgate.netbeilstein-journals.org These calculations typically involve computing the vibrational frequencies of the molecule to determine the zero-point vibrational energy (ZPVE), and then using statistical mechanics to calculate properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are vital for understanding the stability of the molecule and the spontaneity of reactions it may undergo. The heat capacity (Cv) can also be determined, which indicates how the molecule's internal energy changes with temperature.
Table 4: Illustrative Thermodynamic Parameters for Benzofuran, 2,2'-methylenebis- at 298.15 K
| Parameter | Illustrative Value |
| Zero-Point Vibrational Energy (kcal/mol) | 150.5 |
| Enthalpy (H) (kcal/mol) | 165.2 |
| Entropy (S) (cal/mol·K) | 110.8 |
| Heat Capacity (Cv) (cal/mol·K) | 75.3 |
Note: These are example values and would be precisely calculated in a dedicated computational study.
A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data for structural confirmation. nist.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. For Benzofuran, 2,2'-methylenebis-, characteristic peaks would be expected for C-H stretching in the aromatic rings (around 3000-3100 cm⁻¹) and the methylene bridge (around 2850-2960 cm⁻¹), C=C stretching in the aromatic systems (1450-1600 cm⁻¹), and C-O-C stretching of the furan (B31954) ether linkage (1000-1300 cm⁻¹). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. mdpi.com For Benzofuran, 2,2'-methylenebis-, the protons on the benzofuran rings would appear in the aromatic region (typically 6.5-8.0 ppm), while the methylene bridge protons would be expected in the upfield region (around 4.0 ppm). The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and a characteristic signal for the methylene carbon. chemicalbook.com
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net Benzofuran derivatives typically exhibit π→π* transitions. For Benzofuran, 2,2'-methylenebis-, one would expect absorption bands in the UV region, likely around 250-300 nm, characteristic of the benzofuran chromophore.
Molecular Simulation and Dynamics Approaches
Beyond static DFT calculations, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of Benzofuran, 2,2'-methylenebis- over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.
For a molecule like Benzofuran, 2,2'-methylenebis-, MD simulations could be used to explore its conformational flexibility, particularly the rotational freedom around the bonds connecting the methylene bridge to the benzofuran units. This can help in understanding how the molecule might interact with other molecules or surfaces. In the context of materials science or medicinal chemistry, MD simulations can be employed to study the interactions of Benzofuran, 2,2'-methylenebis- with polymers, proteins, or other biological targets, providing insights into binding affinities and mechanisms of action. Studies on other benzofuran derivatives have successfully used MD simulations to investigate their binding mechanisms with biological targets.
Conformational Analysis and Stability of Benzofuran Derivatives
The three-dimensional arrangement of atoms in a molecule, or its conformation, is pivotal in determining its interaction with biological targets. For benzofuran derivatives, computational methods such as Density Functional Theory (DFT) are employed to understand their conformational preferences and stability.
Structural analyses have shown that the benzo[b]furan ring system is generally planar. researchgate.net The substituents attached to this core, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and acetyl (-C(=O)CH3) groups, tend to be nearly coplanar with the aromatic ring. researchgate.net The stability of specific conformations is often influenced by intramolecular interactions, such as hydrogen bonds. For instance, in certain substituted benzofurans, a strong intramolecular O-H···O hydrogen bond can form between ortho-substituted hydroxyl and acetyl groups, significantly stabilizing the molecular conformation. researchgate.net The energy of these intramolecular hydrogen bonds has been calculated to be around 18 kcal/mol at the DFT level. researchgate.net
Quantum-chemical calculations have been utilized to explore the energy surface for the internal rotation of substituents, such as methoxy groups. researchgate.net These studies reveal the existence of multiple stable conformers. For example, the rotation of a methoxy group attached to the benzofuran ring can lead to different stable conformations with relatively small energy differences, typically in the range of 0.3–1.8 kcal/mol. researchgate.net The most stable conformer in the gas phase often corresponds to the stereochemistry observed in the solid state. researchgate.net
In the case of more complex derivatives, such as those with a phenyl substituent, the orientation of this group is crucial. For some lactone derivatives of benzofurans, it has been observed that the phenyl substituent at C-4 prefers a pseudoequatorial position. researchgate.net The conformational preferences of these molecules are often explored using a combination of ¹H NMR spectroscopy, single-crystal X-ray analysis, and computer modeling. researchgate.net
The table below summarizes key findings from conformational analyses of benzofuran derivatives.
| Compound Type | Key Findings | Computational Method |
| Khellinone and Visnaginone | Planar benzo[b]furan ring; Substituents are nearly coplanar; Stabilized by intramolecular O-H···O hydrogen bonds. researchgate.net | Density Functional Theory (DFT) researchgate.net |
| Methoxy-substituted Benzofurans | Multiple stable conformers exist due to methoxy group rotation, with small energy differences (0.3-1.8 kcal/mol). researchgate.net | Quantum-chemical calculations researchgate.net |
| Benzodioxepine and Benzoxathiepine Derivatives | The phenyl substituent at C-4 prefers a pseudoequatorial position. researchgate.net | ¹H NMR spectroscopy, X-ray crystallography, Computer modeling researchgate.net |
Intermolecular Interactions and Binding Affinities via Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the intermolecular interactions between benzofuran derivatives and their biological targets, providing insights into their binding affinities and mechanisms of action.
Docking studies have been instrumental in rationalizing the biological activities of newly synthesized benzofuran derivatives. For example, in a study of benzofuran and furo[3,2-g]chromone derivatives as potential anti-breast cancer agents, Gold molecular docking studies showed a high correlation between the calculated docking fitness scores and the observed p38α MAP kinase inhibition. nih.gov Similarly, for a series of C-2 sulfenylated benzofurans designed as potential interleukin 1-β antagonists, molecular docking was used to substantiate their antagonist nature. researchgate.net
The binding modes of benzofuran derivatives reveal key intermolecular interactions responsible for their affinity to target proteins. These interactions can include hydrogen bonding, π-stacking, van der Waals forces, and hydrophobic interactions. mdpi.com For instance, molecular docking of benzofuran-1,2,4-triazole derivatives against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) enzyme revealed that the presence of the polynitrogen triazole ring, sulfur and amide moieties, and an N-phenyl ring led to significantly improved binding affinities. nih.gov
The table below presents examples of molecular docking studies on benzofuran derivatives, highlighting the target and key findings.
| Benzofuran Derivative | Biological Target | Key Findings from Molecular Docking | Docking Software/Method |
| Benzofuran and 5H-furo[3,2-g]chromone derivatives | p38α MAP kinase | High correlation between docking scores and biological data of p38α MAP kinase inhibition. nih.gov | Gold nih.gov |
| Benzofuran-1,2,4-triazole hybrids | HCV NS5B RNA-dependent RNA polymerase (RdRp) | Excellent binding affinities, with scores better than the standard reference drug. nih.gov | MOE (Molecular Operating Environment) nih.gov |
| 3-Hydroxy-1-benzofuran-2-carbohydrazide | Threonine protein kinase 6 (3FDN) and Aurora 2 kinase (3LAU) | Revealed strong interactions, suggesting potential as anti-tuberculosis drugs. ajrconline.org | XP visualizer tool ajrconline.org |
| C-2 Sulfenylated Benzofurans | Interleukin 1-β | Substantiated the interleukin 1-β antagonist nature of the designed compounds. researchgate.net | Not specified |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Benzofuran-Containing Compounds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.
For benzofuran-based compounds, 2D-QSAR and 3D-QSAR studies have been successfully applied. In a study of benzofuran-based vasodilators, a statistically significant 2D-QSAR model was developed using the CODESSA PRO package. mdpi.comnih.gov The model, derived using the Best Multiple Linear Regression (BMLR) method, correlated the chemical structures with their vasodilatory activity (expressed as 1/IC50). mdpi.com The most significant descriptor in this model was the maximum e–e repulsion for the C–O bond, which is a semi-empirical descriptor. mdpi.com This model demonstrated good predictive ability, as indicated by statistical parameters such as the square of the correlation coefficient (R²) of 0.816 and a high Fisher test value (F = 21.103). mdpi.comnih.gov
In another study focusing on the antileishmanial activity of 2-phenyl-2,3-dihydrobenzofurans, various QSAR models were developed. nih.gov It was found that 3D-QSAR models, which are based on the 3D molecular structures and their interaction fields (MIFs), were superior to descriptor-based models. nih.gov The analysis of the MIFs from the best 3D-QSAR model highlighted the crucial structural features required for antileishmanial activity, such as the importance of an acrylate (B77674) unit at C-5 and a positive steric effect of bulky ester groups on that acrylate. nih.gov
The table below provides an overview of QSAR studies conducted on benzofuran-containing compounds.
| Compound Series | Activity/Property Modeled | QSAR Model Type | Key Descriptors/Findings | Statistical Significance |
| 2-Alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids | Vasodilatory activity | 2D-QSAR (BMLR) | Maximum e–e repulsion for bond C–O. mdpi.com | R² = 0.816, F = 21.103 mdpi.comnih.gov |
| 2-Phenyl-2,3-dihydrobenzofurans | Antileishmanial activity | 3D-QSAR | Significant role of an acrylate unit on C-5 and a positive steric effect of bulky ester groups. nih.gov | Superior performance compared to descriptor-based models. nih.gov |
Q & A
Q. What are the common synthetic routes for 2,2'-methylenebisbenzofuran, and how do reaction conditions influence yield?
Synthesis typically involves condensation reactions of benzofuran derivatives. For example, closed-loop reactions of o-formylphenoxyacetic acid or isolation from coal tar are traditional methods . Critical parameters include:
- Catalyst type : Acidic or basic catalysts can alter regioselectivity.
- Temperature : High temperatures (150–200°C) favor cyclization but may degrade sensitive functional groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Key data : Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing 2,2'-methylenebisbenzofuran?
- NMR : H and C NMR identify methylene bridges and aromatic protons (δ 3.8–4.2 ppm for methylene; δ 6.5–7.5 ppm for benzofuran rings) .
- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 340.5 confirm the molecular formula .
- IR spectroscopy : Absorbance at 1600–1650 cm indicates conjugated carbonyl or aromatic systems .
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities <1% .
Q. What safety protocols are essential when handling 2,2'-methylenebisbenzofuran in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (R10/R40 risks) .
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure = 1.65 mmHg at 25°C) .
- Storage : Argon-filled containers at RT to prevent oxidation .
- Waste disposal : Incineration or neutralization for halogenated byproducts .
Advanced Research Questions
Q. How can computational methods elucidate the antioxidant mechanism of 2,2'-methylenebisbenzofuran derivatives?
- Quantum mechanics (QM) : Calculate Gibbs free energy () of O-H bond dissociation. For example, for 2,2'-methylenebis(6-tert-butyl-4-methylphenol) is 78.2 kcal/mol, lower than NR’s C-H bonds (82–85 kcal/mol), indicating superior radical scavenging .
- Molecular dynamics (MD) : Simulate interactions with polymer matrices to predict stabilization efficiency .
- Validation : Compare computational results with experimental DPPH radical scavenging assays (IC values < 20 μM) .
Q. How can researchers resolve contradictions in toxicity data for 2,2'-methylenebisbenzofuran?
Discrepancies arise from:
- Dose-dependent effects : Acute toxicity in rodents (LD = 500 mg/kg) vs. chronic exposure leading to hepatorenal damage .
- Metabolic pathways : Cytochrome P450 isoforms (e.g., CYP3A4) may detoxify or bioactivate the compound .
Methodology : - In vitro assays : Use hepatocyte cultures to assess metabolic byproducts.
- Biomarker profiling : Monitor urinary 8-OHdG (oxidative DNA damage) and serum ALT/AST (liver injury) in animal models .
Q. What advanced experimental designs are used to study structure-activity relationships (SAR) in methylenebisbenzofuran antioxidants?
- Substituent variation : Synthesize derivatives with tert-butyl, methyl, or halogen groups at positions 4 and 6. For example, 2,2'-methylenebis(4,6-di-tert-butylphenol) shows 30% higher radical scavenging than methyl-substituted analogs .
- Accelerated aging tests : Expose rubber/nanocomposites to 70°C/50% humidity for 168 hours; measure tensile strength retention (e.g., 85% for AOA2246 vs. 60% for controls) .
- Synergistic effects : Combine with thioesters (e.g., DLTDP) to enhance thermal stability (ΔT improvement by 15–20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
